1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride
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Overview
Description
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The compound’s structure includes a quinoline ring system substituted with a pentafluorophenylmethyl group, making it unique and potentially useful in various scientific fields.
Preparation Methods
The synthesis of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with pentafluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process, which is a common mechanism for its anticancer activity. Additionally, the pentafluorophenyl group enhances the compound’s binding affinity to specific proteins, leading to inhibition of enzymatic activity .
Comparison with Similar Compounds
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent, chloroquine has a similar quinoline structure but lacks the pentafluorophenyl group.
Quinoline N-oxide: This compound is an oxidized form of quinoline and is used in various chemical reactions.
4-Hydroxyquinoline: Known for its antimicrobial properties, this compound has a hydroxyl group at the 4-position of the quinoline ring.
The presence of the pentafluorophenyl group in this compound makes it unique, as it enhances the compound’s chemical stability and binding affinity to biological targets, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
90382-20-0 |
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Molecular Formula |
C16H9ClF5N |
Molecular Weight |
345.69 g/mol |
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H9F5N.ClH/c17-12-10(13(18)15(20)16(21)14(12)19)8-22-7-3-5-9-4-1-2-6-11(9)22;/h1-7H,8H2;1H/q+1;/p-1 |
InChI Key |
SAGGWCDWGPYBOQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C(=C(C(=C3F)F)F)F)F.[Cl-] |
Origin of Product |
United States |
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